(3R)-3-amino-4-hydroxybutanoic acid
Overview
Description
“(3R)-3-amino-4-hydroxybutanoic acid” is a β-amino acid that is butanoic acid substituted by an amino group at position 3 and a hydroxy group at position 4 . It has a molecular formula of C4H9NO3 .
Molecular Structure Analysis
The molecular structure of “(3R)-3-amino-4-hydroxybutanoic acid” consists of a four-carbon chain (butanoic acid) with an amino group (-NH2) at the third carbon (3R) and a hydroxy group (-OH) at the fourth carbon . The InChI string is InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 .Physical And Chemical Properties Analysis
“(3R)-3-amino-4-hydroxybutanoic acid” has a net charge of 0, an average mass of 119.11920, and a mono-isotopic mass of 119.05824 .Scientific Research Applications
Enzymatic Synthesis
(3R)-3-amino-4-hydroxybutanoic acid (GABOB) can be synthesized using lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile. This process, studied by Kamal, Khanna, and Krishnaji (2007), involves the treatment of the optically pure compound with aqueous ammonia and hydrochloric acid solution, providing an efficient pathway for producing (R)-GABOB (Kamal, Khanna, & Krishnaji, 2007).
Systems Biocatalysis
Hernández et al. (2017) explored the stereoselective synthesis of (3R)-3-amino-4-hydroxybutanoic acid using systems biocatalysis. This approach includes a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a stereoselective transamination, providing a novel method for producing this compound (Hernández et al., 2017).
Supramolecular Chemistry
The work of Sun et al. (2011) demonstrates the capture and activation of aerial CO2 by carbamoylation of L-threonine in a Ag(I) supramolecular framework. This process involves the transformation of the amino group of L-threonine into a carbamate by means of CO2 uptake, indicating a potential application of (3R)-3-amino-4-hydroxybutanoic acid in environmental chemistry (Sun et al., 2011).
Chemical Biology and Peptide Mimics
Seebach et al. (2001) provided an overview of activities in the field of chemical biology, highlighting the role of 3-hydroxybutanoic acid in the synthesis of oligomers and its replacement in peptides. This research suggests potential applications of (3R)-3-amino-4-hydroxybutanoic acid in the creation of peptide mimics and in understanding the properties and activities of these compounds (Seebach et al., 2001).
Biomedical Research
Yibo (2013) reviewed different synthetic routes for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate in the preparation of aminopeptidase N inhibitors. This highlights the biomedical importance of (3R)-3-amino-4-hydroxybutanoic acid derivatives in drug development (Yibo, 2013).
properties
IUPAC Name |
(3R)-3-amino-4-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363603 | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-4-hydroxybutanoic acid | |
CAS RN |
16504-56-6 | |
Record name | 3-Amino-4-hydroxybutyric acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.